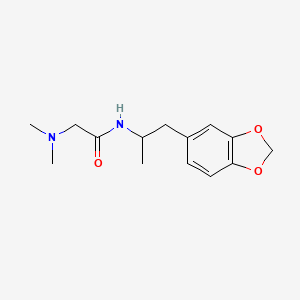
2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide is a synthetic compound that belongs to the class of phenethylamines. It is structurally related to other psychoactive substances and has been studied for its potential effects on the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide typically involves the reaction of 3,4-(methylenedioxy)phenylacetone with methylamine to form the intermediate, which is then reacted with dimethylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways with optimizations for yield and purity, including the use of automated reactors and purification systems.
化学反应分析
Types of Reactions
2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenethylamines.
科学研究应用
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential as a research tool in neuropharmacology.
Medicine: Explored for its potential therapeutic effects, although it is not currently approved for medical use.
作用机制
The compound exerts its effects primarily through interactions with neurotransmitter systems in the brain. It is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor, and may also influence dopamine and norepinephrine pathways. These interactions can lead to altered mood, perception, and cognition.
相似化合物的比较
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Shares a similar core structure but lacks the dimethylamino group.
3,4-Methylenedioxymethamphetamine (MDMA): Similar structure with an additional methyl group on the nitrogen atom.
2,5-Dimethoxy-4-methylamphetamine (DOM): Contains methoxy groups instead of the methylenedioxy group.
Uniqueness
2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. Its combination of the dimethylamino group and the methylenedioxyphenethylamine core structure may result in unique interactions with neurotransmitter systems.
属性
CAS 编号 |
92374-54-4 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C14H20N2O3/c1-10(15-14(17)8-16(2)3)6-11-4-5-12-13(7-11)19-9-18-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,15,17) |
InChI 键 |
DWKFBGDNVZWQSL-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC(=O)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
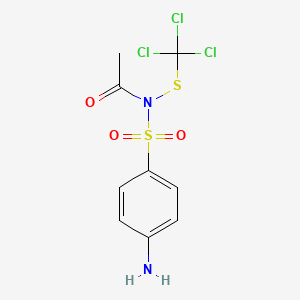
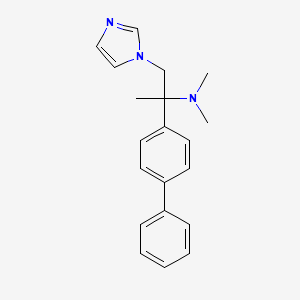
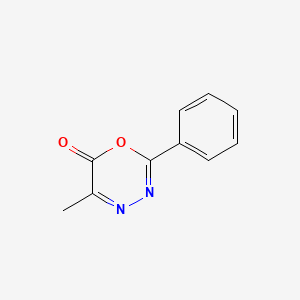
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
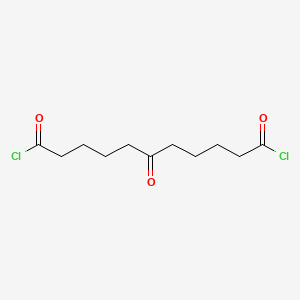
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
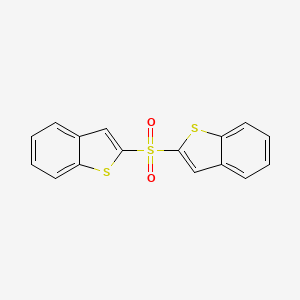
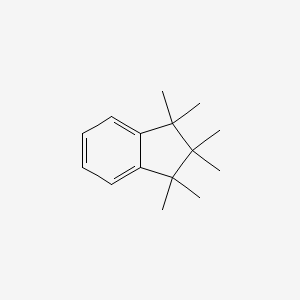

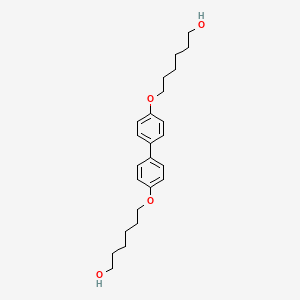
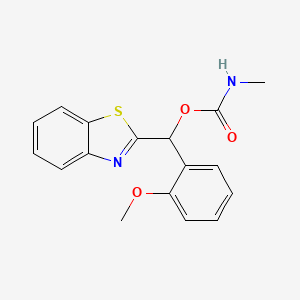

![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
